molecular formula C8H9NO3 B2469088 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid CAS No. 1785112-48-2

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2469088
CAS No.: 1785112-48-2
M. Wt: 167.164
InChI Key: GIWOUAPBYZJDHV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group at the 5-position and a carboxylic acid moiety at the 4-position. The cyclobutyl group introduces steric constraints and unique electronic effects compared to other aliphatic or aromatic substituents, which may influence solubility, reactivity, and biological activity .

Properties

IUPAC Name

5-cyclobutyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWOUAPBYZJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, CuBr2/DBU, NBS/hv.

    Reduction: Hydrogenation using Pd/C.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility Trends : Cycloalkyl substituents (cyclobutyl, cyclohexyl) reduce aqueous solubility compared to aromatic groups (phenyl) due to increased hydrophobicity .
  • Reactivity : Carboxylic acid derivatives participate in amide coupling reactions, while esters require hydrolysis for further functionalization .
  • Stability : Oxazole rings with electron-withdrawing groups (e.g., Cl) exhibit enhanced stability under acidic conditions compared to alkyl-substituted analogs .

Biological Activity

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique oxazole ring structure that contributes to its biological activity. The presence of the cyclobutyl group imparts distinct steric and electronic properties, enhancing its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole moiety can modulate enzyme activity and receptor interactions, leading to various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth or modulation of microbial metabolism.
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other oxazole derivatives. The following table summarizes some related compounds and their distinctive features:

Compound NameStructural FeaturesUnique Aspects
5-Amino-3-cyclobutyl-1,2-oxazole-4-carboxylic acidAmino group at position 5Potentially enhanced solubility and reactivity
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acidChlorine substitution at position 3Increased electrophilicity may enhance reactivity
5-Cyclopropyl-1,2-oxazole-4-carboxylic acidCyclopropyl group instead of cyclobutylAltered steric hindrance may affect biological activity

This comparison highlights how structural modifications can influence the biological behavior of oxazole derivatives.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.

Anticancer Research

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. For instance, treatment with 10 µM concentrations resulted in a marked decrease in cell viability in A549 lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas include:

  • Target Identification : Identifying specific enzymes and receptors that interact with the compound will clarify its mode of action.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for desired biological targets.

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